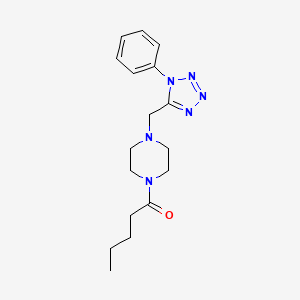

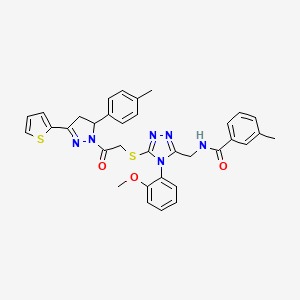

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Tetrazolylpiperazine involves the condensation of 1-(1H-imidazol-4-yl)-4-(4H-tetrazol-5-yl)benzene (L) with 1,4,5,8-naphthalenetetracarboxylic dianhydride (A). The reaction proceeds in an ethanol solution, resulting in the formation of the target compound. The reaction conditions, stoichiometry, and purification methods are crucial for obtaining high yields and purity .

Molecular Structure Analysis

Tetrazolylpiperazine’s crystal structure reveals a monoclinic arrangement with specific unit cell parameters. The asymmetric unit contains two main components, as shown in the crystallographic data. The fractional atomic coordinates and isotropic displacement parameters provide insights into the spatial arrangement of atoms within the crystal lattice. The compound’s molecular geometry influences its physical and chemical properties .

Chemical Reactions Analysis

Tetrazolylpiperazine can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and coordination with metal ions. Its tetrazole group serves as a versatile functional handle for further derivatization. Researchers have explored its reactivity in the context of drug design and material science .

Scientific Research Applications

Click Chemistry and Bioconjugation

The aliphatic ketone group in this compound can participate in click reactions. Click chemistry is widely used in proteomics, nucleic acid research, and drug discovery. Researchers have employed tetrazoles in bioconjugation studies .

Enzyme Inhibition Studies

Due to its ability to bind to enzymes through hydrogen bonding, 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one has been investigated for its inhibitory effects on various enzymes. These studies may lead to the development of enzyme-specific inhibitors .

Computational Chemistry

In silico studies, including molecular docking, help predict the compound’s interactions with biological targets. Researchers use computational tools to understand its binding affinity and mode of action .

Antibacterial and Antitubercular Activities

Derivatives of 1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one have been screened for antibacterial and antitubercular properties. These investigations contribute to the search for new therapeutic agents .

properties

IUPAC Name |

1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]pentan-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N6O/c1-2-3-9-17(24)22-12-10-21(11-13-22)14-16-18-19-20-23(16)15-7-5-4-6-8-15/h4-8H,2-3,9-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLZNPACNONPKQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1CCN(CC1)CC2=NN=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)pentan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[(tert-Butoxy)carbonyl]amino}-3-(1-methyl-1H-pyrazol-4-yl)propanoic acid](/img/structure/B2725117.png)

![2-[5-(3,5-dimethylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-(4-methylphenyl)acetamide](/img/structure/B2725127.png)

![{2-[(2,5-Dimethoxyphenyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B2725136.png)